4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile
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Overview
Description
4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
The synthesis of 4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methylbenzoic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring .
Chemical Reactions Analysis
4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile can be compared with other oxadiazole derivatives, such as:
2-(4-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane: This compound has similar electronic properties but differs in its structural framework.
1-(5-(3-Chlorobenzo[b]thiophen-2-yl)-2-(2,3,4-trisubstituted phenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone: This compound has a different substitution pattern on the oxadiazole ring, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10BrN3O |
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Molecular Weight |
340.17 g/mol |
IUPAC Name |
4-[5-(3-bromo-4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzonitrile |
InChI |
InChI=1S/C16H10BrN3O/c1-10-2-5-13(8-14(10)17)16-20-19-15(21-16)12-6-3-11(9-18)4-7-12/h2-8H,1H3 |
InChI Key |
CFHXQRBFBASXOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C#N)Br |
Origin of Product |
United States |
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